molecular formula C9H15F2NO2 B13937485 tert-butyl N-(2,2-difluorocyclopropyl)-N-methylcarbamate

tert-butyl N-(2,2-difluorocyclopropyl)-N-methylcarbamate

Cat. No.: B13937485
M. Wt: 207.22 g/mol
InChI Key: FJWCCFOLBUMTHS-UHFFFAOYSA-N
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Description

tert-Butyl N-(2,2-difluorocyclopropyl)-N-methylcarbamate: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl ring substituted with two fluorine atoms, which imparts distinct chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2,2-difluorocyclopropyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 2,2-difluorocyclopropylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(2,2-difluorocyclopropyl)-N-methylcarbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms on the cyclopropyl ring can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: Formation of carbonyl-containing compounds.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(2,2-difluorocyclopropyl)-N-methylcarbamate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. Its fluorinated cyclopropyl ring can provide insights into the mechanisms of enzyme inhibition and substrate specificity.

Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the cyclopropyl ring and fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound can be used in the development of agrochemicals and materials science. Its unique properties make it suitable for the synthesis of pesticides, herbicides, and advanced polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-(2,2-difluorocyclopropyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl ring and fluorine atoms can modulate the binding affinity and selectivity of the compound towards these targets. The carbamate group can act as a reversible inhibitor of enzymes by forming a covalent bond with the active site, thereby blocking substrate access.

Comparison with Similar Compounds

  • tert-Butyl N-(2,2-difluorocyclopropyl)carbamate
  • tert-Butyl N-(2,2-difluorocyclopropyl)-N-ethylcarbamate
  • tert-Butyl N-(2,2-difluorocyclopropyl)-N-phenylcarbamate

Comparison: Compared to these similar compounds, tert-butyl N-(2,2-difluorocyclopropyl)-N-methylcarbamate is unique due to the presence of the methyl group on the nitrogen atom. This structural difference can influence the compound’s reactivity, stability, and interaction with molecular targets. The methyl group can enhance the lipophilicity and membrane permeability of the compound, making it more suitable for certain applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H15F2NO2

Molecular Weight

207.22 g/mol

IUPAC Name

tert-butyl N-(2,2-difluorocyclopropyl)-N-methylcarbamate

InChI

InChI=1S/C9H15F2NO2/c1-8(2,3)14-7(13)12(4)6-5-9(6,10)11/h6H,5H2,1-4H3

InChI Key

FJWCCFOLBUMTHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC1(F)F

Origin of Product

United States

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